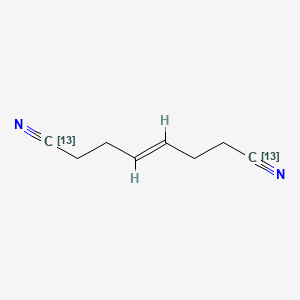

(4E)-Octenedinitrile-1,8-13C2

Description

(4E)-Octenedinitrile-1,8-¹³C₂ is a stable isotope-labeled compound featuring two carbon-13 atoms at positions 1 and 8 of its octenedinitrile backbone. The "4E" designation indicates a trans configuration of the double bond between carbons 4 and 4. This compound is primarily utilized in metabolic and synthetic studies, where its isotopic labeling enables precise tracking via techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Its commercial availability (e.g., through CymitQuimica) underscores its relevance in research settings .

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

136.16 g/mol |

IUPAC Name |

(E)-(1,8-13C2)oct-4-enedinitrile |

InChI |

InChI=1S/C8H10N2/c9-7-5-3-1-2-4-6-8-10/h1-2H,3-6H2/b2-1+/i7+1,8+1 |

InChI Key |

IEJCIJGHMBBDMU-QDZBZLPOSA-N |

Isomeric SMILES |

C(C[13C]#N)/C=C/CC[13C]#N |

Canonical SMILES |

C(CC#N)C=CCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-Octenedinitrile-1,8-13C2 typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 1-octene and isotopically labeled carbon-13 cyanide sources.

Formation of the Double Bond: The E-configuration double bond is introduced through a selective catalytic hydrogenation process.

Introduction of Nitrile Groups: The nitrile groups are introduced via a nucleophilic substitution reaction using a suitable cyanide source under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product specifications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or carboxylic acids.

Reduction: Reduction of the nitrile groups can yield primary amines.

Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or hydrogenation catalysts are typically used for reduction.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or oxides.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4E)-Octenedinitrile-1,8-13C2 has several applications in scientific research:

Chemistry: Used as a probe in NMR spectroscopy due to its isotopic labeling, aiding in the study of molecular structures and dynamics.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and metabolic studies.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-Octenedinitrile-1,8-13C2 involves its interaction with various molecular targets through its nitrile groups. These interactions can lead to the formation of covalent bonds or coordination complexes, influencing the compound’s reactivity and stability. The pathways involved may include nucleophilic addition or substitution reactions, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Research Findings and Mechanistic Insights

- Isotopic Labeling: The ¹³C atoms in (4E)-Octenedinitrile-1,8-¹³C₂ enable precise tracking in metabolic flux analysis, distinguishing it from non-labeled analogs .

- Functional Group Influence : Nitriles offer unique reactivity (e.g., hydrolysis to amides or acids), whereas carboxylic acids (as in adipic acid) are directly involved in polymer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.